Alatolin

カタログ番号:

B2793132

CAS番号:

60389-86-8

分子量:

756.801

InChIキー:

MGHSCXCFVZJHPT-SHPXBDENSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Allantoin is a naturally-occurring chemical compound found in many living organisms, including plants and animals . It is renowned for its calming, hydrating, and skin-enhancing attributes and is frequently integrated into skincare and cosmetic items .

Synthesis Analysis

Allantoin is one of the well-known azaheterocycles in the imidazolidinone series, specifically the hydantoins . While manufacturers can extract allantoin from plants, they prefer making it from urea and glyoxylic acid .Molecular Structure Analysis

Allantoin is a diureide of glyoxylic acid that is produced from uric acid . It is a major metabolic intermediate in most organisms . In its pure form, it is a white, odorless powder .Chemical Reactions Analysis

Allantoin operates by influencing skin cells and tissues, delivering advantages such as stimulating skin cell growth and rejuvenation . This is valuable for aiding wound healing and tissue repair .Physical and Chemical Properties Analysis

Allantoin is a white, odorless powder . It has keratolytic, moisturizing, calming, and anti-irritant qualities . It also promotes epidermal cell renewal and hastens the healing of wounds .科学的研究の応用

Chemical Structure and Transformation

- Chemical Structure of Alatolin: Alatol, a hexahydroxy C15-compound, was derived from this compound, a nonbasic polyester from Euonymus alatus. This transformation, involving ten steps, provided proof of alatol's structure (Sugiura et al., 1982).

Therapeutic Potential in Disease Treatment

- Anti-Inflammatory Activity: Alantolactone (ALA), a form of this compound, showed significant anti-inflammatory effects in a mouse model of colitis. It suppressed pro-inflammatory mediators, including NF-κB activation (Ren et al., 2019).

- Anticancer Properties: ALA inhibited breast cancer growth by blocking VEGFR2 signaling, demonstrating antiangiogenic activity (Liu et al., 2018).

- Liver Cancer Treatment: ALA induced apoptosis in HepG2 liver cancer cells through ROS-mediated suppression of AKT signaling and inhibition of mitophagy (Kang et al., 2019).

Pharmacokinetic Properties

- Bioavailability and Metabolism: ALA from Inula helenium showed high body clearance and low oral bioavailability in rats due to extensive hepatic metabolism and low stability in gastrointestinal fluids (Lee et al., 2016).

Mechanisms of Action in Various Conditions

- Neuroprotective Effects: ALA attenuates oxidative stress and inflammation, contributing to its neuroprotective activity (Liu et al., 2021).

- Epilepsy Management: Alpha-lactoalbumin (ALAC), a whey protein rich in tryptophan, showed potential activity in rodent models of epileptogenesis (Russo et al., 2012).

- Oocyte Maturation and Embryo Development: Alpha-linolenic acid (ALA) in IVM media influenced oocyte maturation and embryo development in prepubertal sheep oocytes (Ghaffarilaleh et al., 2014).

作用機序

特性

IUPAC Name |

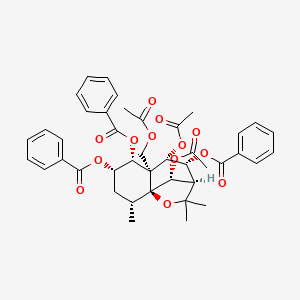

[(1S,2R,4S,5R,6S,7S,8R,9R,12R)-7,12-diacetyloxy-6-(acetyloxymethyl)-5,8-dibenzoyloxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44O13/c1-24-22-31(52-37(46)28-16-10-7-11-17-28)34(54-39(48)30-20-14-9-15-21-30)41(23-49-25(2)43)36(51-27(4)45)33(53-38(47)29-18-12-8-13-19-29)32-35(50-26(3)44)42(24,41)55-40(32,5)6/h7-21,24,31-36H,22-23H2,1-6H3/t24-,31+,32-,33-,34+,35-,36-,41+,42-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHSCXCFVZJHPT-SHPXBDENSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C2(C13C(C(C(C2OC(=O)C)OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H]([C@H]([C@H]2OC(=O)C)OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

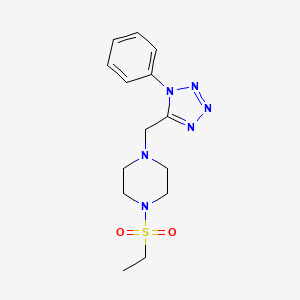

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl...

Cat. No.: B2793049

CAS No.: 405925-49-7

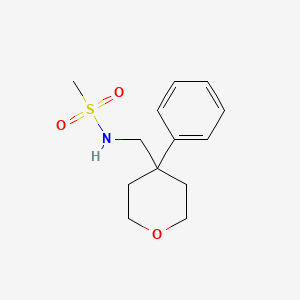

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]de...

Cat. No.: B2793054

CAS No.: 1189941-12-5

2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2...

Cat. No.: B2793055

CAS No.: 866341-96-0

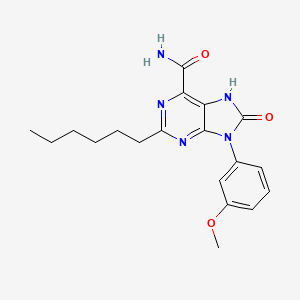

(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazo...

Cat. No.: B2793056

CAS No.: 1099323-49-5

![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793049.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2793054.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793055.png)

![(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2793056.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2793060.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2793061.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2793062.png)

![5-[2,4-dioxo-1-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)